N-Methylethylenediamine
Description
Significance of Aliphatic Diamines in Contemporary Chemistry
Aliphatic diamines are organic compounds containing two amino groups attached to a non-aromatic carbon backbone. wikipedia.org These compounds are of immense importance in modern chemistry, serving as fundamental building blocks for a diverse range of materials and molecules. wikipedia.orgmdpi.com They are key monomers in the production of polyamides, polyimidas, and polyureas, which are widely used polymers. wikipedia.org Vicinal diamines, where the amino groups are on adjacent carbons, are a common structural motif in many biological molecules and are extensively used as ligands in coordination chemistry. wikipedia.org The reactivity of the two amine groups allows for the construction of complex molecular architectures, making them indispensable in organic synthesis. tri-iso.com
Historical Context of N-Methylethylenediamine in Synthetic Methodologies
While the broader family of ethylenediamines has a long history in chemical synthesis, this compound has carved its own niche. Historically, its application has been prominent in the synthesis of various heterocyclic compounds and as a bidentate ligand in coordination chemistry. sigmaaldrich.com Its ability to form stable complexes with metal ions has been exploited in the development of catalysts and materials with specific electronic and magnetic properties. mdpi.com Early research often focused on its condensation reactions with aldehydes and ketones to form Schiff bases, which are versatile intermediates in organic synthesis. chemicalbook.comrsc.org
Current Research Frontiers and Emerging Trajectories for this compound
Contemporary research continues to uncover new and exciting applications for this compound. It is being actively investigated for its role in:
Asymmetric Synthesis: As a chiral building block or ligand, it plays a role in the stereoselective synthesis of complex molecules.
Materials Science: It is used in the development of metal-organic frameworks (MOFs) for applications such as gas capture and storage. acs.org A protected form, N-Boc-N'-methylethylenediamine, is utilized in creating polymers with specific functional properties. chemimpex.com
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders. chemimpex.comlookchem.com For instance, it has been used in the preparation of an impurity of the antibiotic levofloxacin. google.com
Catalysis: Its derivatives are employed as ligands in catalytic processes to improve reaction yields and selectivity. chemimpex.comchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-5-3-2-4/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIGICHILYTCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059377 | |
| Record name | 2-Aminoethylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor like amines; [Alfa Aesar MSDS] | |
| Record name | N-Methylethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16021 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
109-81-9 | |
| Record name | N-Methylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminoethylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3P6B23FWK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Mechanistic Investigations of N Methylethylenediamine and Its Derivatives
Advanced Strategies for N-Methylethylenediamine Synthesis
This compound (NMEDA), a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and polymers, can be produced through various synthetic routes. researchgate.netcymitquimica.comlookchem.com Advanced strategies for its synthesis focus on improving efficiency, selectivity, and sustainability, primarily through catalytic N-alkylation and amination processes.
Catalytic N-Alkylation Approaches to this compound
Catalytic N-alkylation of ethylenediamine (B42938) (EDA) with a methylating agent is a direct and widely studied method for synthesizing this compound. This approach often utilizes the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where an alcohol serves as the alkylating agent, and water is the only byproduct, aligning with the principles of green chemistry. sioc-journal.cnmdpi.com
Development of Heterogeneous Catalytic Systems
Heterogeneous catalysts are pivotal in the N-alkylation of amines due to their ease of separation and potential for recyclability. Various metal-based catalysts have been investigated for the N-alkylation of ethylenediamine and other amines.
A notable example is the use of a CuO-NiO/γ-Al2O3 catalyst for the N-alkylation of ethylenediamine with alcohols in a fixed-bed reactor. researchgate.netresearchgate.net This system has demonstrated applicability with both primary and secondary alcohols. researchgate.net For instance, the mono-N-alkylation of ethylenediamine with methanol (B129727), to produce this compound, has been reported, although yields can be modest under certain conditions. researchgate.netresearchgate.net The performance of such catalysts is influenced by factors like the composition of the metal oxides and the reaction conditions. researchgate.netresearchgate.net For example, a study using a CuO-NiO/γ-Al2O3 catalyst prepared by coprecipitation for the N-methylation of ethylenediamine reported a low yield of this compound (1.3%). researchgate.net
Other heterogeneous catalytic systems explored for N-alkylation of amines, which could be conceptually applied to NMEDA synthesis, include those based on palladium, ruthenium, and other late transition metals. sioc-journal.cnrsc.org Palladium nanoparticles supported on materials like SiO2 and TiO2 have shown high efficiency for N-alkylation of various amines with alcohols, sometimes under photoirradiation at room temperature. rsc.org Ruthenium nanoparticles have also been employed for the N-alkylation of amines in water. rsc.org The choice of catalyst and support can significantly impact the reaction's efficiency and selectivity.
Table 1: Performance of Different Heterogeneous Catalysts in N-Alkylation of Ethylenediamine with Methanol
| Catalyst | Support | Reaction Conditions | This compound Yield (%) | Reference |
| CuO-NiO | γ-Al2O3 | 160 °C, 0.15 h⁻¹ LHSV | 80.2 (for N-alkylation with methanol) | researchgate.net |
| CuO-NiO | γ-Al2O3 | Not specified | 1.3 | researchgate.net |
Note: The yield of 80.2% corresponds to the mono-N-alkylation product with methanol, which is this compound.
Green Chemistry Principles in N-Alkylation in Aqueous Media
The use of water as a solvent in chemical reactions is a cornerstone of green chemistry. rsc.orgrsc.org Microwave-assisted organic synthesis (MAOS) in water has emerged as a greener alternative for the N-alkylation of amines, sometimes even eliminating the need for a catalyst. rsc.orgresearchgate.net While direct catalyst-free microwave-promoted N-alkylation has been successfully applied to aromatic amines with alkyl halides, the principles are relevant for developing more sustainable routes to aliphatic amines like NMEDA. rsc.orgresearchgate.net
Furthermore, iridium-catalyzed N-alkylation of amines with alcohols in water has been demonstrated, with the reaction's selectivity being pH-dependent. organic-chemistry.org Under basic conditions, a borrowing hydrogen mechanism is favored, while acidic conditions lead to a transfer hydrogenation pathway. organic-chemistry.org This pH-mediated control offers a sophisticated and environmentally friendly tool for selective amine synthesis. organic-chemistry.org Ruthenium nanoparticle-nanomicelle systems have also proven effective for N-alkylation of amines with alcohols in water, offering high conversion and yields under microwave irradiation. rsc.org
Analysis of Catalyst Stability and Active Species Leaching
A critical aspect of heterogeneous catalysis is the stability of the catalyst and the potential for leaching of the active metal species into the reaction mixture. Leaching can lead to catalyst deactivation and contamination of the product. Techniques like inductively coupled plasma mass spectrometry (ICP-MS) are employed to detect metal ion leaching. researchgate.net
Studies on various catalytic systems have shown that the choice of support and the nature of the metal-support interaction can significantly influence stability. For instance, a manganese-doped cerium oxide nanocomposite used for α-alkylation of ketones demonstrated high thermal stability up to 800 °C with no detectable leaching of manganese ions. researchgate.net Similarly, a palladium hydride catalyst on Al2O3 was found to be stable for at least five cycles in N-alkylation reactions. rsc.org However, in some cases, such as with certain nickel catalysts, leaching can occur, especially when the product can chelate with the metal, leading to catalyst deactivation. imperial.ac.uk
Pathways for this compound Formation via Amination Processes
This compound can also be formed as a byproduct in industrial processes for producing ethylenediamine, such as the reaction of monoethanolamine (MEA) with ammonia (B1221849). google.comgoogle.com In this process, the degradation of MEA can lead to the formation of methylamine, which can then react with more MEA to produce NMEDA. google.comgoogle.com Another pathway involves the decarbonylation of aminoethanolamine (AEEA), a dimerization product of MEA, to yield NMEDA. google.comgoogle.com
Catalytic amination of alcohols is another important route for amine synthesis. magtech.com.cn This process, often referred to as 'hydrogen-borrowing' or 'hydrogen autotransfer', involves the reaction of an alcohol with ammonia or an amine. imperial.ac.uk The reaction proceeds through the catalytic dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine, which is then reduced to the final amine product. imperial.ac.uk Water is the only byproduct, making it an environmentally attractive method. imperial.ac.ukmagtech.com.cn Heterogeneous catalysts, particularly those based on nickel, have shown good selectivity for the synthesis of primary amines from alcohols and ammonia. imperial.ac.uk This principle can be extended to the synthesis of secondary amines like NMEDA by reacting a primary amine with an alcohol.
Functionalization and Derivatization of this compound
The presence of two amine groups with different reactivities (one primary and one secondary) makes this compound a versatile molecule for a wide range of functionalization and derivatization reactions. cymitquimica.comontosight.ai
The primary amine is generally more reactive and can be selectively protected or reacted. For instance, ethyl trifluoroacetate (B77799) reacts specifically at the primary amine of this compound to yield the monoprotected diamine. tandfonline.com This trifluoroacetyl group is stable under coupling conditions with carboxylic acids and can be removed under mildly basic conditions. tandfonline.com This regioselective protection allows for further modification at the secondary amine. For example, the protected diamine can be reacted with a carboxylic acid to form an amide, followed by deprotection to yield the desired N-substituted this compound derivative. tandfonline.com
Another common protecting group, di-tert-butyl dicarbonate (B1257347) (Boc₂O), has been reported to give a mixture of regioisomers upon reaction with this compound, with the desired product where the primary amine is protected being the minor component. tandfonline.com
This compound can also undergo condensation reactions with aldehydes and ketones to form imines or heterocyclic structures. cymitquimica.comresearchgate.net For example, it reacts with pyridine-2-carboxaldehyde to form an imine. cymitquimica.comlookchem.com The reaction with formaldehyde (B43269) can lead to the formation of complex heterocyclic structures like 1,3,5-triazinanes and bis(imidazolidinyl)methanes. researchgate.net
Furthermore, this compound can be used as a ligand in the synthesis of coordination compounds and metal complexes. acs.org For example, it can be used in the in-situ preparation of Schiff base ligands by condensation with salicylaldehydes, which then coordinate with metal ions. acs.org The resulting metal complexes can exhibit interesting properties, such as spin-crossover behavior. acs.org
The reactivity of this compound also allows for its incorporation into polymeric structures. For instance, it has been used in the amidation of polymethylacrylate, although its use can lead to crosslinking due to the presence of two reactive amine groups. ugent.be
Schiff Base Condensation Reactions of this compound
Schiff base compounds, characterized by the azomethine (-C=N-) group, are typically synthesized through the condensation of primary amines with active carbonyl compounds. brieflands.com These reactions are fundamental in the derivatization of this compound, yielding ligands with diverse coordination properties. The formation of a Schiff base is a reversible reaction that generally proceeds under acid or base catalysis or with the application of heat, often driven to completion by the removal of water. journalijar.com
The mechanism of Schiff base formation involves the nucleophilic addition of the amine to the carbonyl group of an aldehyde or ketone, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration, via acid or base-catalyzed pathways, to yield the final imine product. journalijar.com
Reactivity with Aldehydes (e.g., Pyridine-2-carboxaldehyde, Salicylaldehyde)
Pyridine-2-carboxaldehyde: The condensation reaction between this compound and pyridine-2-carboxaldehyde is a well-established method for synthesizing imine derivatives. iosrjournals.org The reaction typically involves the dropwise addition of the aldehyde to a solution of this compound in a suitable solvent like methanol. iosrjournals.org The resulting mixture is then often stirred for a period to ensure the completion of the reaction. iosrjournals.org The product, N-methyl-N'-(pyrid-2-ylmethyl) ethylenediamine, can be isolated and purified using techniques such as extraction and rotary evaporation. iosrjournals.org The synthesis of various pyridyl-substituted Schiff bases has been reported, highlighting the versatility of this reaction. brieflands.com These reactions often involve refluxing the aldehyde and amine in anhydrous ethanol, followed by extraction and crystallization to obtain the final product. brieflands.com
Salicylaldehyde (B1680747): The reaction of this compound with salicylaldehyde leads to the formation of salicylaldimine Schiff bases. These reactions are typically carried out by condensing the aldehyde with the diamine. journalijar.com While specific reports on the monocondensation with this compound are less common, the general reactivity of ethylenediamines with salicylaldehyde is well-documented for forming N2O2 type Schiff base ligands. researchgate.net The synthesis generally involves refluxing the salicylaldehyde and the diamine in a solvent like ethanol. primescholars.com The presence of the hydroxyl group in the ortho position to the aldehyde group in salicylaldehyde can lead to the formation of stable metal complexes.
Elucidation of Imine and Schiff Base Products
The structural characterization of the resulting imine and Schiff base products is crucial for confirming their formation and purity. Various spectroscopic techniques are employed for this purpose.
Infrared (IR) Spectroscopy: The formation of the imine bond is confirmed by the appearance of a characteristic stretching vibration band for the -C=N- group in the IR spectrum. arabjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of the products. For instance, the ¹H NMR spectrum of a Schiff base will show a characteristic signal for the azomethine proton (-CH=N-). ege.edu.tr
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, further confirming their identity. iosrjournals.org
The table below summarizes the typical reaction conditions for the synthesis of Schiff bases from this compound.
| Aldehyde | Solvent | Reaction Conditions | Product Type |
| Pyridine-2-carboxaldehyde | Methanol | Dropwise addition, stirring at room temperature | Imine |
| Salicylaldehyde | Ethanol | Reflux | Schiff Base |
Amine Protecting Group Strategies for this compound
In multi-step syntheses involving this compound, it is often necessary to selectively protect one of the amine groups to control reactivity. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal.
Implementation of N-Boc Protection
The most common method for the N-Boc protection of this compound involves its reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, leading to the formation of a stable carbamate (B1207046).
A typical experimental procedure involves stirring this compound with Boc₂O in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM). The reaction is typically carried out at room temperature for several hours. The use of a slight excess of Boc₂O can help to drive the reaction to completion, while the choice of solvent and base can influence the reaction's efficiency and homogeneity. An alternative, two-step method involves the use of a phthaloyl group as a temporary protecting agent to avoid overprotection, followed by Boc protection and subsequent deprotection of the phthaloyl group.
The following table outlines a typical procedure for N-Boc protection.
| Reagents | Solvent | Conditions | Yield |
| This compound, Boc₂O, Triethylamine | Dichloromethane | Stirred at 20–25°C for 4–6 hours under argon | 82–89% |
Chemical Methodologies for Selective Deprotection
The removal of the Boc group is a critical step in many synthetic sequences. This deprotection is typically achieved under acidic conditions.
Several methods are available for the selective deprotection of N-Boc protected amines:
Acidic Hydrolysis: Strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in ethyl acetate (B1210297) are commonly used to cleave the Boc group. semanticscholar.org Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for this purpose. semanticscholar.org
Lewis Acids: A variety of Lewis acids, including BF₃·OEt₂, TMSI, TiCl₄, and FeCl₃, can catalyze the removal of the Boc group. semanticscholar.orgcsic.es Iron(III) salts, in particular, have been shown to be sustainable and efficient catalysts for the selective deprotection of N-Boc groups, even in the presence of other protecting groups like Cbz. csic.es
Thermal Deprotection: N-Boc groups can also be removed thermally in the absence of an acid catalyst, often in a continuous flow reactor. nih.gov This method allows for selective deprotection by controlling the reaction temperature. nih.gov
Water-Mediated Catalyst-Free Deprotection: An environmentally friendly method involves the deprotection of N-Boc groups using water at elevated temperatures (around reflux), without the need for any additional reagents. semanticscholar.orgresearchgate.net
The choice of deprotection method depends on the specific substrate and the presence of other functional groups in the molecule.
Formation of Sulfonamide Derivatives
The reaction of this compound with sulfonyl chlorides leads to the formation of sulfonamide derivatives. These compounds are of interest in medicinal chemistry due to the diverse biological activities associated with the sulfonamide functional group. biolmolchem.com
The synthesis of sulfonamides from primary or secondary amines and sulfonyl chlorides is a well-established transformation. ekb.eg The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Common bases include pyridine, triethylamine, or inorganic bases like sodium carbonate. ekb.egsci-hub.se The reaction solvent can vary, with dichloromethane, diethyl ether, and even water being used. ekb.egsci-hub.se
For instance, the reaction of an amine with a sulfonyl chloride can be performed in a biphasic system with an aqueous solution of sodium hydroxide (B78521) acting as the base. ekb.eg In other cases, a solvent-free approach using a solid base like potassium carbonate has been reported. sci-hub.se The choice of reaction conditions, including the base and solvent, can significantly impact the yield and purity of the resulting sulfonamide. ekb.eg
The following table presents a generalized summary of conditions for sulfonamide synthesis.
| Amine | Sulfonylating Agent | Base | Solvent | Reaction Conditions |
| Primary/Secondary Amine | Aryl/Alkyl Sulfonyl Chloride | Pyridine, Triethylamine, Na₂CO₃, NaOH | Dichloromethane, Diethyl Ether, Water, or Solvent-free | 0°C to room temperature |
Molecular Hybridization for Novel this compound Derivatives
Molecular hybridization is a prominent strategy in drug design that involves the covalent linking of two or more pharmacophores, which are the specific molecular features responsible for a drug's biological activity. This approach aims to create a new single hybrid molecule with potentially enhanced activity, improved selectivity, a different or dual mode of action, and reduced side effects compared to the parent molecules. nih.gov The this compound scaffold is a versatile building block for molecular hybridization due to its chemical reactivity and its presence as a core structural component in various bioactive compounds. frontiersin.orglookchem.com
The hybridization of this compound with other molecular entities has led to the development of novel derivatives with a range of potential therapeutic applications. This strategy leverages the structural features of this compound to anchor or interact with biological targets, while the hybridized pharmacophore provides additional binding interactions or functional effects.
A notable example involves the hybridization of this compound with 1,8-naphthalimide (B145957), a class of compounds known for their anticancer properties. In one study, this compound was reacted with 3-nitro-1,8-naphthalic anhydride (B1165640) to synthesize a novel 1,8-naphthalimide derivative. nih.gov This hybrid compound and its subsequent modifications were evaluated for their activity against human and murine cancer cell lines. The rationale behind this hybridization was to combine the DNA-intercalating ability of the naphthalimide core with the potential for the this compound side chain to interact with other cellular targets or influence the molecule's physicochemical properties. The resulting hybrids exhibited significant cytotoxicity against A549 lung cancer cells, with some derivatives showing IC₅₀ values in the low micromolar range. nih.gov Mechanistic studies, including molecular docking, were employed to investigate the binding of these hybrid molecules to potential targets like the FTO demethylase, revealing key interactions that contribute to their biological activity. nih.gov
Another application of molecular hybridization involving this compound is in the development of enzyme inhibitors. Researchers have designed and synthesized novel inhibitors of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme implicated in various diseases, including cancer. frontiersin.org In this work, this compound, identified as a core structural component in known PRMT1 inhibitors, was hybridized with another selected compound (compound 156) that showed a favorable docking conformation. frontiersin.org The resulting hybrid, referred to as 156-ethylenediamine, was analyzed using molecular dynamics simulations to validate its binding stability within the PRMT1 active site. frontiersin.org This approach demonstrates how molecular hybridization can be guided by computational methods to rationally design potent and selective enzyme inhibitors.
The synthesis of these hybrid molecules often employs multi-step synthetic routes. For instance, the creation of salalen titanium(IV) complexes involves the Schiff-base condensation of this compound with a substituted salicylaldehyde, followed by a nucleophilic attack. rsc.org Similarly, the synthesis of 1,8-naphthalimide derivatives involves nucleophilic substitution and amidation reactions. nih.gov
The following table summarizes key examples of novel derivatives created through the molecular hybridization of this compound.
| Hybridized Moiety | Resulting Derivative Class | Synthetic Approach | Potential Application | Key Findings |
| 1,8-Naphthalimide | Naphthalimide Derivatives | Nucleophilic substitution, amidation | Anticancer, Demethylase Inhibitors | Exhibited high activity (IC₅₀ ≈ 3 μM) against A549 lung cancer cells. nih.gov |
| Compound 156 (from virtual screening) | PRMT1 Inhibitor | Molecular hybridization connecting the two components | PRMT1 Inhibition | The hybrid compound demonstrated stable binding to the PRMT1 protein in molecular dynamics simulations. frontiersin.org |
| Salicylaldehyde and a bromomethyl phenol (B47542) derivative | Salalen Titanium(IV) Complexes | Schiff-base condensation, nucleophilic attack | Ethylene (B1197577) Polymerization Catalyst | The resulting complexes were effective catalysts for ethylene polymerization. rsc.org |
Coordination Chemistry of N Methylethylenediamine and Its Metal Complexes
N-Methylethylenediamine as a Ligand: Design Principles and Chelating Behavior
This compound (meen) is a versatile ligand in coordination chemistry, frequently employed as a building block in the synthesis of metal complexes. guidechem.comsolubilityofthings.com Its utility stems from the presence of two nitrogen donor atoms, which allow it to coordinate to a metal center in a bidentate fashion, forming a stable five-membered chelate ring. sigmaaldrich.comacs.orgscience.gov This chelating ability is a fundamental design principle for constructing a wide array of coordination compounds with diverse structural and reactive properties. chemimpex.com
This compound functions as a classic bidentate ligand, coordinating to transition metal ions through its two nitrogen atoms to form a stable five-membered chelate ring. acs.orgnih.goviucr.org This mode of coordination is prevalent in its complexes with various transition metals. The formation of this chelate ring is a key factor in the thermodynamic stability of the resulting metal complexes. The structure of the resulting complex is influenced by the coordination of the two nitrogen atoms from the meen ligand. For instance, in rhodium(III) complexes, meen acts as a normal bidentate ligand. acs.org
A notable structural effect is the differentiation of the bond lengths between the metal center and the two nitrogen atoms of the meen ligand. For example, in copper(II) and cobalt(II) complexes, the bond to the methylated nitrogen (M-NH(CH₃)) is typically longer than the bond to the unsubstituted nitrogen (M-NH₂). iucr.org In one study of a copper(II) complex, the average Cu—NH(CH₃) bond length was found to be 0.05–0.07 Å longer than the Cu—NH₂ bond length. iucr.org This lengthening is attributed to the steric bulk of the methyl group.
The electronic properties are also modulated by the N-methyl group. The spectrochemical series for a series of rhodium(III) complexes with N-methyl-substituted ethylenediamines was determined to be: N,N'-dimethylethylenediamine (udmen) > ethylenediamine (B42938) (en) > N,N-dimethylethylenediamine (sdmen) > N,N,N',N'-tetramethylethylenediamine (tmen) > N,N,N',N'-tetramethylethylenediamine (tetmen). acs.org This order is primarily attributed to the increasing steric effects of the methyl groups, which can influence the ligand field strength. acs.org
Synthesis and Crystallographic Analysis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the meen ligand in a suitable solvent. iucr.orgresearchgate.net The resulting complexes can often be isolated as crystalline solids, allowing for detailed structural analysis.
This compound forms stable complexes with a variety of divalent first-row transition metals.
Copper(II) Complexes: A number of copper(II) complexes with meen have been synthesized and structurally characterized. nih.goviucr.orgnih.govmdpi.com For example, the air oxidation of a CuCN/NaCN/meen system yields blue crystals of [Cu₂(CN)₃(meen)₂]·H₂O. iucr.org Another mixed-valence copper cyanide complex, [Cu₄(CN)₅(meen)₂], has also been prepared. iucr.orgnih.gov
Cobalt(II) and Cobalt(III) Complexes: Cobalt complexes with meen have been prepared, including the resolution of [Co(meen)(en)₂]³⁺ into its optical isomers. rsc.org The synthesis of trans,trans-dichlorobis(this compound)cobalt(III) perchlorate, [Co(meen)₂Cl₂]ClO₄, has also been reported. rsc.org Additionally, cobalt(III) complexes containing meen and other ligands have been synthesized and characterized. figshare.com
Nickel(II) Complexes: Polymeric nickel(II) complexes of the type [Ni(meen)₂Ni(CN)₄]n have been prepared and characterized. researchgate.net The synthesis of other nickel(II) complexes with N-methyl-substituted ethylenediamines has also been explored, revealing the influence of steric effects on complex formation. acs.orgacs.org
Zinc(II) Complexes: Zinc(II) readily forms complexes with meen. For example, a dimeric zinc(II) complex, [Zn₂Cl₄(dmen)₂] (where dmen is N,N-dimethylethylenediamine, structurally similar to meen complexes), has been synthesized and its crystal structure determined. iucr.org Heteronuclear polymeric complexes such as [Zn(meen)₂Ni(CN)₄]n have also been reported. researchgate.net A fluorescent chemodosimeter based on a zinc(II) complex with a ligand derived from this compound has been developed. bris.ac.uk
The analysis of crystallographic data reveals detailed insights into the coordination environments of the metal centers and the conformations of the chelate rings.
In many copper(II) complexes containing two meen ligands, the Cu(II) atom adopts a square-pyramidal coordination geometry. nih.goviucr.orgnih.gov For instance, in both [Cu₄(CN)₅(meen)₂] and [Cu₂(CN)₃(meen)₂]·H₂O, the Cu(II) atoms are coordinated by two bidentate meen ligands and a nitrogen atom from a bridging cyanide group in a square-pyramidal arrangement. nih.goviucr.org The copper atom is typically displaced slightly from the basal plane formed by the four nitrogen atoms of the amine ligands. iucr.org
The five-membered chelate ring formed by the coordination of meen is not planar and adopts a puckered conformation, which can be described as either δ (delta) or λ (lambda). The coordination of the methylated nitrogen atom to the metal center creates a chiral center. nih.goviucr.org In the crystal structure of [Cu₄(CN)₅(meen)₂], the nitrogen atoms have the R configuration, and the chelate rings adopt a δ conformation, with N-C-C-N torsion angles of 54.6(4)° and 56.0(4)°. nih.goviucr.org In contrast, the methylated nitrogen atoms in [Cu₂(CN)₃(meen)₂]·H₂O exhibit an SSδδ configuration with N-C-C-N torsion angles of -53.0(2)° and -53.1(2)°. nih.goviucr.org
For zinc(II) complexes, such as the chloro-bridged dimer [Zn₂Cl₄(dmen)₂], a distorted square-pyramidal coordination environment around each Zn(II) ion is observed. iucr.org Each zinc ion is coordinated by the two nitrogen atoms of the chelating diamine ligand, two bridging chlorine atoms, and one terminal chlorine atom. iucr.org
The absolute configuration of the chiral nitrogen centers in (-)-trans,trans-[Co(meen)₂Cl₂]⁺ was determined to be R,R by single-crystal X-ray diffraction. rsc.org This demonstrates the power of crystallographic analysis in establishing the precise stereochemistry of these complexes.
Table 1: Selected Crystallographic Data for Metal Complexes of this compound and Related Ligands
| Compound | Metal Ion | Coordination Geometry | Key Structural Features | Reference |
| [Cu₂(CN)₃(meen)₂]·H₂O | Cu(II) | Square-pyramidal | Monomeric dinuclear molecules; SSδδ configuration of chelate rings. | nih.goviucr.org |
| [Cu₄(CN)₅(meen)₂] | Cu(II) | Square-pyramidal | 3D cyanide-bridged network; R configuration at chiral nitrogen, δ conformation of chelate rings. | nih.goviucr.org |
| [Zn₂Cl₄(dmen)₂] | Zn(II) | Distorted square-pyramidal | Centrosymmetric dinuclear structure with chloro bridges. | iucr.org |
| (-)-[Co(meen)₂Cl₂]ClO₄·½H₂O | Co(III) | Octahedral | Absolute configuration of asymmetric nitrogen centers determined as R,R. | rsc.org |
Complexes with Divalent First-Row Transition Metals (e.g., Cu(II), Co(II), Ni(II), Zn(II))
Investigation of Mixed-Ligand and Heterometallic Systems
This compound (meen or N-Me-en) is a versatile building block in the synthesis of both mixed-ligand and heterometallic coordination compounds. Its ability to form stable chelate rings facilitates the incorporation of other ligands and metal ions, leading to complexes with diverse structures and properties.
Research has demonstrated the formation of heterometallic chains where this compound is part of the primary coordination sphere of one metal, which is then bridged to a second, different metal ion. An example is the compound [Cu(N-Me-en)₂Zn(NCS)₄]∙½H₂O, which has been characterized through elemental analysis, infrared (IR) spectroscopy, and other methods. mdpi.comdntb.gov.ua In this structure, the copper(II) ion is coordinated by two this compound ligands and is linked to a zinc-thiocyanate unit. mdpi.comdntb.gov.ua
Mixed-valence complexes containing this compound have also been synthesized and structurally characterized. For instance, two distinct mixed-valence copper cyanide compounds incorporating the ligand have been reported. nih.gov
Compound (I) , a polymeric structure with the formula [Cu₄(CN)₅(meen)₂], features a three-dimensional network of copper(I) atoms linked by cyanide groups, creating channels where the [Cu(II)(meen)₂]²⁺ moieties reside. nih.gov
Compound (II) is a molecular compound, [Cu₂(CN)₃(meen)₂]·H₂O, where a cyanide group bridges a Cu(II) atom coordinated by two this compound ligands and a trigonal–planar Cu(I) atom. nih.govgrafiati.com
In the realm of mixed-ligand complexes, studies have investigated nickel(II) systems containing N-alkylethylenediamines (including derivatives of this compound), acetylacetonate (B107027) (acac), and nitrate (B79036) ligands. oup.com Dinuclear and polynuclear silver(I) complexes with this compound and saccharinate as a secondary ligand have also been synthesized, showcasing the ligand's utility in constructing supramolecular architectures through Ag⋯C interactions. redalyc.orgunal.edu.colookchem.com
Table 1: Examples of this compound (meen) in Mixed-Ligand and Heterometallic Systems
| Complex Formula | Metal Ion(s) | Other Ligand(s) | System Type | Reference |
|---|---|---|---|---|
| [Cu(N-Me-en)₂Zn(NCS)₄]∙½H₂O | Cu(II), Zn(II) | Isothiocyanate (NCS⁻) | Heterometallic | mdpi.comdntb.gov.ua |
| [Cu₄(CN)₅(meen)₂] | Cu(I), Cu(II) | Cyanide (CN⁻) | Mixed-Valence Heterometallic | nih.gov |
| [Cu₂(CN)₃(meen)₂]·H₂O | Cu(I), Cu(II) | Cyanide (CN⁻) | Mixed-Valence Heterometallic | nih.govgrafiati.com |
| [Ag₂(sac)₂(nmen)]n | Ag(I) | Saccharinate (sac) | Mixed-Ligand | redalyc.orglookchem.com |
Complexation Chemistry with Lanthanide Ions
The complexation of lanthanide ions (Ln³⁺) has been extensively studied, not with this compound itself, but with its aminopolycarboxylate derivative, this compound-N,N',N'-triacetic acid (MEDTA). osti.govacs.orgacs.org MEDTA acts as a strong chelating agent, forming stable complexes with lanthanide ions in aqueous solutions. osti.govacs.orgacs.org The stability of these Ln-MEDTA chelates is noted to be less than that of corresponding complexes with EDTA (ethylenediaminetetraacetic acid), a difference attributed to weaker bonding with one of the nitrogen atoms in the MEDTA ligand. acs.org The study of these complexes is relevant for understanding separation processes for f-elements. osti.gov
Thermodynamic Aspects of Lanthanide Complexation
The thermodynamics of complexation between lanthanide cations and the this compound-N,N',N'-triacetate (MEDTA) ion have been determined using potentiometric and calorimetric techniques. osti.govacs.org These studies provide fundamental data on the stability constants (log K), enthalpy (ΔH), and entropy (ΔS) of complex formation.
The measurements, conducted at 25 °C, show that the complexation is primarily driven by a large positive entropy change, with a smaller contribution from the enthalpy change. acs.org The stability of the complexes generally increases across the lanthanide series, a typical trend for lanthanide-aminopolycarboxylate interactions. The decrease in stability and enthalpy values for Ln-MEDTA complexes compared to Ln-EDTA complexes is attributed to a weaker Ln-N bond with one of the nitrogen atoms of MEDTA. acs.org
Table 2: Thermodynamic Parameters for the Formation of Ln(MEDTA) Complexes at 25 °C (I = 0.50 M NaClO₄)
| Lanthanide Ion (Ln³⁺) | log K | -ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
|---|---|---|---|---|
| La | 13.68 | 7.78 | 233 | acs.org |
| Ce | 14.28 | 8.66 | 242 | acs.org |
| Pr | 14.65 | 7.95 | 252 | acs.org |
| Nd | 14.88 | 7.57 | 259 | acs.org |
| Sm | 15.42 | 6.28 | 274 | acs.org |
| Eu | 15.55 | 5.02 | 280 | acs.org |
| Gd | 15.60 | 4.85 | 283 | acs.org |
| Tb | 15.93 | 7.45 | 281 | acs.org |
| Dy | 16.10 | 8.54 | 281 | acs.org |
| Ho | 16.12 | 9.62 | 278 | acs.org |
| Er | 16.27 | 10.38 | 277 | acs.org |
| Tm | 16.48 | 11.05 | 279 | acs.org |
| Yb | 16.63 | 11.72 | 279 | acs.org |
| Lu | 16.66 | 12.59 | 275 | acs.org |
Coordination with Actinide Ions (e.g., Uranium(VI))
Similar to lanthanides, the coordination chemistry of actinides with this compound is primarily documented through its derivative, this compound-N,N',N'-triacetic acid (MEDTA). The complexation of uranium(VI) with MEDTA has been investigated, revealing its behavior as a chelating agent for this actinide ion. researchgate.netglobalauthorid.com These studies are crucial for managing nuclear waste, where aminopolycarboxylate ligands are used to sequester radionuclides. researchgate.net Thermodynamic analyses of the U(VI)-MEDTA system have been performed to determine the stability and formation constants of the resulting complexes. researchgate.net
Advanced Spectroscopic and Electrochemical Characterization of this compound Coordination Compounds
Infrared Spectroscopy for Vibrational Fingerprinting of Metal-Ligand Interactions
Infrared (IR) spectroscopy is a fundamental tool for characterizing this compound complexes, providing direct evidence of coordination and insights into the metal-ligand bonding environment. The IR spectra of these complexes show characteristic bands that are shifted from their positions in the free ligand upon coordination to a metal center.
For instance, in mixed-valence copper cyanide complexes with this compound, strong bands in the region of 3250-3312 cm⁻¹ and a weaker, sharp band at 3150 cm⁻¹ are attributed to N-H stretching vibrations. nih.gov The coordination of the ligand is also confirmed by the presence of M-N vibrational modes, although these often appear at lower frequencies (~460 cm⁻¹ for Ni-N) and may be outside the standard measurement range. iosrjournals.org In a mixed-ligand silver(I) saccharinate complex, various vibrational modes are identified, including N-H stretching (3260 cm⁻¹) and C-N stretching (1404 cm⁻¹), which help to confirm the coordination of the ligand. redalyc.org The analysis of thiocyanate (B1210189) (NCS⁻) stretching frequencies in heterometallic Cu(II)-Zn(II) complexes also provides information on the bridging mode of this secondary ligand. mdpi.comdntb.gov.ua
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound Complexes
| Complex Type | Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Mixed-valence Cu-cyanide | 3312, 3250, 3150 | ν(N-H) | nih.gov |
| 2119, 2109, 2079 | ν(C≡N) | ||
| Ag(I)-saccharinate | 3260 | ν(N-H) | redalyc.org |
| 1404 | ν(C-N) | ||
| Ni(II)-Schiff base | ~460 | ν(Ni-N) | iosrjournals.org |
Nuclear Magnetic Resonance (NMR) Studies for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and stereochemistry of this compound complexes in solution. Proton (¹H) and Carbon-13 (¹³C) NMR studies provide detailed information about the conformation of the five-membered chelate ring formed upon coordination.
In studies of platinum(II) complexes with various substituted 1,2-diaminoethanes, ¹³C NMR has been employed to analyze the conformations of the five-membered chelate rings. acs.org For the related ligand this compound-N,N',N'-triacetic acid (MEDTA), NMR studies confirmed its pentadentate chelation mode in solution. researchgate.net The analysis of chemical shifts and coupling constants allows for the assignment of specific stereoisomers and provides insight into the dynamic processes, such as ring-flipping, that these complexes undergo in solution. researchgate.netscispace.com
Table of Compounds
Electronic Absorption and Electron Paramagnetic Resonance (EPR) Spectroscopy
Electronic absorption (UV-Vis) spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy are fundamental techniques for characterizing the electronic structure and coordination environment of metal complexes of this compound. researchgate.netiosrjournals.org
UV-Vis spectroscopy provides information about the d-d electronic transitions within the metal center, which are sensitive to the ligand field strength and the geometry of the complex. uomustansiriyah.edu.iq For example, the electronic spectra of copper(II) complexes with this compound typically show a broad band in the visible region, characteristic of d-d transitions in a square planar or distorted octahedral geometry. oup.comresearchgate.net The position and shape of these bands can indicate the coordination environment around the Cu(II) ion. mdpi.comdntb.gov.ua In some heterometallic complexes, such as [Cu(N-Me-en)₂Zn(NCS)₄]∙½H₂O, the electronic spectrum exhibits a broad, asymmetric band assigned to spin-allowed d-d transitions, with the asymmetry arising from the Jahn-Teller effect. mdpi.comdntb.gov.uaresearchgate.net
EPR spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II) and Fe(III), providing detailed information about the local symmetry of the metal ion and the nature of the metal-ligand bonding. researchgate.netmdpi.combohrium.com The EPR spectra of Cu(II) complexes with this compound can indicate whether the local symmetry at the copper center is, for example, uniaxial or rhombic. researchgate.net For iron(III) complexes, EPR is used to confirm the spin state of the metal ion, which can be influenced by steric effects of the ligands. bohrium.com
Table 3: Electronic Absorption Data for Selected this compound Complexes
| Complex | λmax (cm⁻¹) | Assignment |
| [Cu(pn)₂Zn(NCS)₄] | 18040 | ²B₁g → ²B₂g, ²Eg |
| [Cu(N,N-Me₂-en)₂Zn(NCS)₄] | 17720 | ²B₁g → ²B₂g, ²Eg |
| Data for heterometallic complexes where pn is 1,2-diaminopropane (B80664) and N,N-Me₂-en is N,N-dimethylethylenediamine, showing the influence of the substituted ethylenediamine ligand on the electronic transitions. A shoulder around 14,000 cm⁻¹ is attributed to the ²B₁g → ²A₁g transition. mdpi.com |
Cyclic Voltammetry of Metal-N-Methylethylenediamine Complexes
Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of metal-N-methylethylenediamine complexes. researchgate.netiosrjournals.orgresearchgate.net It provides information on the formal reduction potentials, the reversibility of redox processes, and the stability of the different oxidation states of the metal ion in the complex.
In studies of cobalt(III) complexes, CV has been employed to characterize the electrochemical behavior of newly synthesized macrocyclic and acyclic ligands containing the this compound moiety. figshare.com For some copper(II) complexes, CV has been used to study their interaction with DNA, where changes in the voltammetric response upon addition of DNA can indicate the mode of binding. asianpubs.org Similarly, the electrochemical behavior of Ni(II) complexes with this compound-containing ligands has been investigated as potential catalysts for the hydrogen evolution reaction. scielo.org.mxredalyc.org
Table 4: Cyclic Voltammetry Data for Ni(II) Complexes with Polypyridyl Ligands
| Complex | E₁/₂ (V vs Ag/AgCl) for Ni(II)/Ni(III) |
| 1 | -0.75 |
| 2 | -0.75 |
| 3 | -0.77 |
| Data for Ni(II) complexes with pentadentate neutral-polypyridyl ligands, where complex 2 contains an this compound derivative (TPMEN). nih.gov |
Mass Spectrometry Techniques (e.g., FAB-mass)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been effectively used for the characterization of this compound metal complexes, particularly for determining their molecular weight and confirming their composition. researchgate.netiosrjournals.orgwikipedia.orguvic.canih.gov In FAB-MS, the sample is mixed with a liquid matrix (like glycerol) and bombarded with a beam of high-energy atoms, which causes the desorption and ionization of the sample molecules with minimal fragmentation. wikipedia.org
This technique has been successfully applied to identify the molecular ions of various nickel(II) complexes with unsymmetrical Schiff base ligands derived from this compound. iosrjournals.org The observed mass-to-charge ratio (m/z) of the molecular ion peak confirms the proposed structure of the complex. iosrjournals.org For example, in the synthesis of N-methyl-N'-(pyrid-2-ylmethyl) ethylenediamine, FAB-MS was used to confirm the formation of the desired ligand by showing a molecular ion peak at m/z 165, corresponding to [M+H]⁺. iosrjournals.org
FAB-MS is particularly valuable for analyzing non-volatile and thermally unstable compounds, which are common in coordination chemistry. uvic.ca While newer techniques like electrospray ionization (ESI) have become more prevalent, FAB-MS remains a relevant method for the structural elucidation of these types of complexes.
Table 5: FAB-Mass Spectrometry Data for Ligands Derived from this compound
| Ligand | Calculated m/z | Found m/z |
| N-methyl-N'-(pyrid-2-ylmethyl) ethylenediamine (L1) | 164 | 165 ([M+H]⁺) |
| N,N-dimethyl-N'-(pyrid-2-ylmethyl) ethylenediamine (L2) | 179 | 180 ([M+H]⁺) |
| Data from a study on nickel(II) complexes with unsymmetrical Schiff base ligands. iosrjournals.org |
Fluorescence Emission Spectroscopy in Lanthanide Systems
Fluorescence emission spectroscopy is a sensitive technique used to study the photophysical properties of lanthanide complexes incorporating this compound-based ligands. wikipedia.org Lanthanide ions themselves often have weak light absorption, so they are typically complexed with organic ligands that act as "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelengths. wikipedia.orgrsc.org
The fluorescence properties of these complexes, such as the emission wavelength, intensity, and lifetime, are highly dependent on the structure of the ligand and the coordination environment of the lanthanide ion. rsc.orgmdpi.com For instance, studies on praseodymium(III) complexes with ligands derived from this compound have shown that modifications to the ligand structure, such as methylation, can significantly affect the luminescence intensity. rsc.org This is attributed to changes in the rigidity of the ligand and the efficiency of energy transfer to the Pr(III) ion. rsc.org
In some cases, lanthanide complexes with this compound-derived ligands are designed as fluorescent sensors. For example, a dizinc(II) complex with a ligand formed from the condensation of 4-ethyl-2,6-diformylphenol and this compound exhibits intense fluorescence that is quenched in the presence of certain nitroaromatic compounds, demonstrating its potential as a chemosensor. bris.ac.uk Time-resolved fluorescence spectroscopy is also a valuable tool in this area, as the long fluorescence lifetimes of lanthanide ions allow for the separation of their emission from short-lived background fluorescence. wikipedia.org
Table 6: Luminescence Data for a Dizinc(II) Complex with an this compound-based Ligand
| Property | Value |
| Excitation Wavelength (λex) | 423 nm |
| Emission Wavelength (λem) | Not specified |
| Application | Fluorescence sensor for 2,4-dinitrophenol (B41442) and picric acid |
| Data for the complex [Zn₂(μ-phenoxo-μ₁,₁-azide)(L)(N₃)₂], where L is the 1:2 condensation product of 4-ethyl-2,6-diformylphenol and this compound. bris.ac.uk |
Catalytic Applications of N Methylethylenediamine Based Systems
N-Methylethylenediamine as a Key Ligand in Homogeneous Catalysis
The unique structural features of this compound make it an invaluable component in the architecture of ligands for homogeneous catalysis. The differential reactivity of its two amine functionalities enables the synthesis of a wide range of multidentate ligands with precisely tunable steric and electronic properties. These tailored ligands, when complexed with transition metals, give rise to catalysts with enhanced activity, selectivity, and stability for a variety of chemical transformations.
Olefin Polymerization Catalysis with this compound Ligands
Ligands derived from this compound have proven to be particularly effective in the field of olefin polymerization. The ability to fine-tune the ligand framework allows for precise control over the polymerization process, influencing the molecular weight, molecular weight distribution, and microstructure of the resulting polymers.
Salalen-type ligands, which are tetradentate [ONN’O]-type ligands, can be synthesized through the Schiff-base condensation of this compound with salicylaldehyde (B1680747) derivatives. nih.govrsc.org These ligands react with titanium(IV) precursors to form Salalen titanium(IV) complexes, which are effective catalysts for ethylene (B1197577) polymerization when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO). nih.govrsc.org
The general synthesis of these complexes involves a multi-step process. Initially, this compound is reacted with a substituted salicylaldehyde to form a Schiff base. This is followed by a nucleophilic attack of the secondary amine onto a bromomethyl derivative of a phenol (B47542). The resulting Salalen ligand precursor is then reacted with a titanium source to yield the final complex. rsc.org
These titanium(IV) complexes, featuring a tetradentate dianionic chelating ligand with both imine and amine donors, adopt a distorted octahedral geometry. rsc.org This specific coordination environment around the titanium center is crucial for their catalytic activity in ethylene polymerization.
The catalytic performance of Salalen titanium(IV) complexes in ethylene polymerization is significantly influenced by the electronic properties of the substituents on the ligand framework. For instance, the introduction of an electron-withdrawing fluorine atom at the ortho position of the imine-side phenol of the Salalen ligand leads to a complex with higher catalytic activity and thermal stability. nih.govdigitellinc.com This enhancement is attributed to the electron-withdrawing inductive effect of the fluorine atom. nih.govdigitellinc.com
Furthermore, these Salalen titanium(IV) complexes can exist as two coexisting isomers in solution, and they undergo thermally-driven isomerization. nih.govdigitellinc.com The ratio of these isomers is temperature-dependent. digitellinc.com The presence of multiple active species resulting from this isomerization at higher temperatures leads to the production of polyethylene (B3416737) with a broad molecular weight distribution. nih.gov At lower temperatures (30–50 °C), the fluorinated complex can produce disentangled linear polyethylene with ultrahigh molecular weight and a narrow molecular weight distribution. nih.govdigitellinc.com
| Catalyst | Polymerization Temperature (°C) | Activity (10^6 g of PE/(mol Ti·h)) | Molecular Weight (Mw, kDa) | Polydispersity Index (Mw/Mn) |
| [LigHTiCl₂]/MAO | 30 | 0.85 | 1850 | 2.1 |
| [LigFTiCl₂]/MAO | 30 | 1.23 | 2560 | 2.0 |
| [LigHTiCl₂]/MAO | 70 | 0.52 | 980 | 5.8 |
| [LigFTiCl₂]/MAO | 70 | 0.98 | 1540 | 6.1 |
Data compiled from research findings on the influence of electronic effects and isomerization of Salalen titanium(IV) complexes. nih.govdigitellinc.com
This compound in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers. The rational design of ligands for the transition metal catalysts used in ATRP is crucial for achieving high catalytic activity and precise control over the polymerization process. While specific studies focusing solely on this compound-based ligands for ATRP are not extensively detailed in the provided results, the principles of rational ligand design for nitrogen-based ligands in ATRP are directly applicable.
The primary role of a ligand in an ATRP catalyst complex is to solubilize the transition metal salt and to modulate the redox potential of the metal center, which in turn controls the dynamics of the halogen exchange reaction. cmu.edu The rational design of ligands, including those that could be derived from this compound, focuses on several key strategies to enhance catalyst activity and control over the polymerization.
One effective strategy is the rigidification of the ligand structure. nih.gov By creating a more rigid ligand cap, it is possible to enforce shorter distances between the metal center and the ligand, which can significantly increase catalyst activity. nih.gov For nitrogen-based ligands, this approach has been shown to improve thermodynamic and kinetic activity by several orders of magnitude. nih.gov
Another design principle involves modifying the electronic properties of the ligand. The introduction of electron-donating groups on the ligand can greatly affect the redox potential of the metal complex and influence its reactivity. cmu.edu This allows for the fine-tuning of the catalyst's activity for a specific monomer and set of reaction conditions. cmu.edu The development of highly active catalysts through the incorporation of electron-donating substituents has been a successful strategy in ATRP. cmu.edu
Furthermore, the steric environment around the metal center, which can be controlled by the ligand's structure, is a critical factor. acs.org Increased steric bulk can influence the equilibrium of the ATRP process, affecting both the rate of polymerization and the level of control. acs.org Therefore, the rational design of ligands derived from precursors like this compound would involve a careful balance of these steric and electronic factors to achieve optimal catalytic performance.
This compound in Multi-step N-Methylation Catalysis
This compound is a significant intermediate in the multi-step N-methylation of ethylenediamine (B42938) (EDA) to produce more highly methylated derivatives, such as N,N,N',N'-tetramethylethylenediamine (TetraM-EDA). This process is of industrial importance as TetraM-EDA is a versatile chelating agent and ligand. researchgate.netresearchgate.net
The catalytic N-methylation of EDA using sources like CO2 and H2 proceeds in a stepwise manner. researchgate.netresearchgate.net In this reaction sequence, EDA is first methylated to form this compound (M-EDA). researchgate.net Subsequently, further methylation steps lead to the formation of N,N'-dimethylethylenediamine, N,N,N'-trimethylethylenediamine, and finally TetraM-EDA. researchgate.net
The reaction pathway involves the formation of N-formylated intermediates which are then hydrogenated to the corresponding N-methylated compounds. researchgate.net The presence and concentration of this compound and other partially methylated species can be monitored over the course of the reaction to understand the catalytic cycle and optimize conditions for the desired product. nih.gov The basicity of the amine groups changes with each methylation step, which can influence the interaction with the catalyst surface. researchgate.net For example, the basicity increases from EDA to this compound and N,N'-dimethylethylenediamine, which can impact catalyst stability and activity. researchgate.net
| Compound | Abbreviation | Role in the Reaction |
| Ethylenediamine | EDA | Starting Material |
| This compound | M-EDA | First Methylation Product/Intermediate |
| N,N'-Dimethylethylenediamine | N,N'-DM-EDA | Intermediate |
| N,N,N'-Trimethylethylenediamine | TriM-EDA | Intermediate |
| N,N,N',N'-Tetramethylethylenediamine | TetraM-EDA | Final Product |
This table outlines the key compounds involved in the stepwise catalytic N-methylation of ethylenediamine.
Development of Efficient Catalytic Systems for Exhaustive N-Methylation of Ethylenediamine
The exhaustive N-methylation of ethylenediamine (EDA) to produce N,N,N′,N′-tetramethylethylenediamine (TetraM-EDA) is a significant industrial process. Researchers have explored various heterogeneous catalytic systems to achieve high yields and selectivity.
One notable approach involves the use of bimetallic catalysts. For instance, sulfurized Re-Ir clusters supported on carbon black have proven highly effective for the quadruple N-methylation of EDA using carbon dioxide and hydrogen as the methylating agents in a water solvent. rsc.org These catalysts demonstrate significantly higher activity compared to their monometallic sulfurized rhenium counterparts. rsc.orgrsc.org The synergy between the metallic and sulfurized rhenium species is crucial for the high catalytic activity. researchgate.netelsevierpure.com The sulfurized species are particularly important for the hydrogenation of N-formylated intermediates to the final N-methylated products. rsc.org Without these sulfurized species, the reaction primarily yields N-formylated compounds. rsc.org
Another catalytic system developed for this transformation is a CuO–NiO/γ-Al₂O₃ catalyst, which utilizes methanol (B129727) as the methylating agent. In a fixed-bed flow reactor, this system has achieved up to a 92% yield of TetraM-EDA at 453 K and 1.0 MPa of H₂. rsc.org Similarly, a combination of a RANEY® Ni catalyst with paraformaldehyde as the methylating agent has also been reported, yielding 89% of the desired product at 403 K. rsc.org
The development of these catalysts faces the challenge of stability. As the N-methylation of EDA progresses, the basicity of the resulting amines increases, enhancing their chelating effect. rsc.org This strong chelation can lead to the leaching of active metal species from the heterogeneous catalysts, reducing their long-term performance. rsc.org Therefore, a key aspect of catalyst design is to ensure high stability against the basic and chelating nature of the reaction products. rsc.orgelsevierpure.com
Table 1: Comparison of Catalytic Systems for Exhaustive N-Methylation of Ethylenediamine
| Catalyst | Methylating Agent | Key Findings | Reported Yield of TetraM-EDA | Reference |
|---|---|---|---|---|
| Sulfurized Re-Ir/C-BP | CO₂ and H₂ | Highly active and durable; synergy between Re and Ir is crucial. | Up to 82% | rsc.orgresearchgate.net |
| CuO–NiO/γ-Al₂O₃ | Methanol | Effective in a fixed-bed flow reactor. | Up to 92% | rsc.org |
| RANEY® Ni | Paraformaldehyde | Achieved high yield but catalyst deactivation was observed upon reuse. | 89% | rsc.org |
Optimization of Reaction Parameters and Catalyst Reusability
The efficiency of the N-methylation of ethylenediamine is highly dependent on the optimization of reaction parameters and the ability to reuse the catalyst.
For the sulfurized Re-Ir/C-BP catalytic system, the reaction temperature is a critical parameter. Studies have shown that at lower temperatures, such as 373 K, the primary products are N-formylated intermediates. rsc.org Increasing the temperature to a range of 393 K to 453 K favors the formation of the desired N-methylated products. rsc.org The molar ratio of the metallic components in bimetallic catalysts also plays a significant role. For the Re-Ir/C-BP catalyst, varying the Ir/Re molar ratio has a direct impact on the catalytic activity, with an optimal ratio leading to the highest yields. researchgate.net
Hydrogen pressure is another key factor, particularly for copper-based catalysts. An external H₂ pressure is often necessary to prevent the oxidation of the active copper phase by the water generated during the reaction with methanol. rsc.orgcardiff.ac.uk For example, in the methylation of diethylenetriamine, a related polyamine, increasing H₂ pressure to 50 bar was found to be essential for achieving high yields of the fully methylated product. rsc.org
Catalyst reusability is a cornerstone of developing economically and environmentally viable processes. The sulfurized Re-Ir/C-BP catalyst has demonstrated good reusability. After a reaction cycle, the catalyst can be recovered by centrifugation, washed, dried, and then re-reduced in hydrogen to be used in subsequent runs with minimal loss of activity. researchgate.net Similarly, the 5 wt% Re/C-BP catalyst also shows potential for reuse, although handling procedures, whether in an inert atmosphere or in air, can affect its performance in subsequent cycles. researchgate.net However, some catalysts, like RANEY® Ni, have been observed to gradually lose activity upon reuse, though the specific reasons for deactivation were not fully elucidated. rsc.org
Table 2: Optimization of Reaction Parameters for N-Methylation of Ethylenediamine
| Catalyst System | Parameter Optimized | Optimal Conditions/Observations | Reference |
|---|---|---|---|
| Re-Ir/C-BP | Reaction Temperature | Higher temperatures (393-453 K) favor N-methylation over N-formylation. | rsc.org |
| Re-Ir/C-BP | Ir/Re Molar Ratio | An optimal molar ratio of 0.5 (with 4 wt% Re) enhances catalytic activity. | researchgate.net |
| Copper-based catalysts | H₂ Pressure | External H₂ pressure is necessary to protect the active copper phase. | rsc.orgcardiff.ac.uk |
| Re-Ir/C-BP | Catalyst Reusability | The catalyst can be successfully reused after recovery and re-reduction. | researchgate.net |
| 5 wt% Re/C-BP | Catalyst Reusability | Demonstrates potential for reuse; handling conditions are important. | researchgate.net |
Applications in Medicinal Chemistry and Biomolecular Modification
N-Methylethylenediamine as a Core Building Block in Pharmaceutical Synthesis
The structural attributes of this compound make it a key intermediate in the synthesis of a wide array of pharmaceutical compounds. lookchem.com Its ability to be incorporated into larger molecular frameworks allows chemists to systematically modify structures to optimize pharmacological properties. Often, its Boc-protected form, N-Boc-N'-methylethylenediamine, is utilized in synthesis to allow for selective reactions at one of the amine groups. chemimpex.comchemimpex.com This protected version is stable and compatible with various reaction conditions, enhancing its utility in complex synthetic pathways for drug development. chemimpex.com
This compound serves as a fundamental building block in the rational design and synthesis of new drug candidates targeting a range of diseases. lookchem.com Its flexible ethylenediamine (B42938) backbone can be found in the structure of various experimental drugs. For instance, it has been used as a flexible linker in the synthesis of diamidine derivatives evaluated for their anti-Pneumocystis activity, a crucial area of research for treating opportunistic infections in immunocompromised individuals. nih.gov
In the realm of oncology, researchers have incorporated the this compound moiety into novel 1,8-naphthalimide (B145957) derivatives. nih.gov The synthesis of these compounds involves reacting an intermediate with this compound to produce agents that have been evaluated for their anticancer properties. nih.gov For example, compound 11 (see table below) was synthesized by reacting an acylated naphthalimide intermediate with this compound, yielding a derivative that showed significant cytotoxic activity against A549 lung cancer cells. nih.gov This highlights the role of the this compound linker in positioning key pharmacophoric groups to interact with biological targets. nih.gov
The development of peptide-based therapeutics is a rapidly growing area of medicinal chemistry, and this compound plays a significant role in this field. chemimpex.comchemimpex.com Its protected form is particularly useful in solid-phase peptide synthesis, where it can be incorporated to create peptide mimics or to link peptides to other functional molecules. chemimpex.com This is crucial for improving the stability and bioavailability of peptide drugs. chemimpex.com
A notable application is in the creation of hybrid compounds, where this compound acts as a linker to conjugate a cytotoxic agent to a peptide that targets specific receptors on cancer cells. nih.govmdpi.com For example, a linker containing this compound (referred to as L2) was used to connect the potent antitumor agent Camptothecin (CPT) to a Bombesin (B8815690) (BN) analog. nih.govmdpi.com This strategy aims to deliver the cytotoxic payload specifically to tumor cells that overexpress bombesin receptors, potentially increasing efficacy while reducing systemic toxicity. nih.gov The resulting conjugate, CPT-L2-BA3, demonstrated high cytotoxic effects against non-small cell lung cancer cells. nih.gov
Bioactivity and Structure-Activity Relationship Studies of this compound Derivatives
The true value of this compound as a scaffold lies in the ability to generate libraries of derivatives for structure-activity relationship (SAR) studies. By systematically modifying the structure of these derivatives and evaluating their biological activity, researchers can identify key structural features required for potency and selectivity, guiding the design of more effective therapeutic agents.
Derivatives of this compound have been a focal point in the search for new anticancer agents. sci-hub.box One area of investigation involves the synthesis of lactams from the natural product helenalin (B1673037) by reacting it with sym-dimethylethylenediamine (a related compound). This reaction involves an initial Michael addition followed by a nucleophilic ring closure, resulting in novel compounds evaluated for their antitumor potential. sci-hub.box
More extensive research has been conducted on 1,8-naphthalimide derivatives containing the this compound side chain. nih.gov These compounds have been tested against a panel of human cancer cell lines, with some exhibiting potent cytotoxic activity. SAR studies on these derivatives have shown that the nature of the substituents on both the naphthalimide ring and the amine side chain significantly influences their anticancer activity. nih.gov For instance, comparing compounds with secondary versus primary amines on the side chain revealed differences in their inhibitory potency. nih.gov
| Compound | A549 (Lung) | A549R (Drug-Resistant Lung) | A261 (Melanoma) | NB-4 (Leukemia) |
|---|---|---|---|---|
| Compound 11 | 2.9 | 7.2 | 3.5 | 12.9 |
| Compound 12 | 8.4 | 4.1 | 7.5 | 7.8 |
Data sourced from a study on novel 1,8-naphthalimide derivatives. Compound 11 incorporates an this compound side chain. Compound 12 incorporates a related ethylenediamine side chain. The data illustrates the influence of the side chain structure on anticancer activity. nih.gov
This compound derivatives are also explored for their potential to interact with targets in the central nervous system (CNS). Serotonin (B10506) (5-HT) receptors, a major family of G protein-coupled receptors (GPCRs), are critical drug targets for a variety of neuropsychiatric disorders, including depression, anxiety, and schizophrenia. nih.govmdpi.com The structural diversity of the serotonin receptor family necessitates the development of ligands with high subtype selectivity to avoid off-target effects. mdpi.comnih.gov
The this compound scaffold has been used in the synthesis of derivatives to probe their binding affinities for various serotonin receptor subtypes. These studies are essential for developing novel therapeutic agents for neurological conditions. While specific binding data for a broad range of this compound derivatives is part of ongoing research, the use of this scaffold highlights a strategy to develop new chemical entities with potential applications in neuropharmacology.
Protein kinase A (PKA) is a crucial enzyme in cellular signal transduction pathways, and its dysregulation is implicated in various diseases, including neuropsychiatric illnesses. nih.govmedchemexpress.com This makes PKA an important target for drug development. nih.govnih.gov this compound has been instrumental in the rational design of novel PKA inhibitors. nih.govresearchgate.net
Specifically, this compound is a key reactant in the synthesis of isoquinoline-5-sulfonamide-based PKA inhibitors. nih.govchemicalbook.com It reacts with isoquinoline-5-sulfonyl chloride to produce N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide (4 ). nih.govnih.gov This compound serves as a direct precursor to more potent inhibitors. Further reaction of compound 4 yields N-(2-(4-bromocinnamylamino) ethyl)-N-methyl-isoquinoline-5-sulfonamide (5 ). nih.gov
Crucially, studies have shown that the introduction of the methyl group via this compound (comparing parent compounds like H-9 and H-89 to their N-methylated derivatives 4 and 5 ) does not significantly reduce their potency towards PKA. nih.govnih.gov This finding is vital as it allows for the modification of the molecule, for example, for radiolabeling in positron emission tomography (PET) imaging studies, without losing the desired biological activity. nih.gov
| Compound | Parent Structure | N-Methyl Derivative | Relative Potency |
|---|---|---|---|
| H-9 (1) | Yes | No | Less Potent |
| N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide (4) | No | Yes | Similar to H-9 |
| H-89 (2) | Yes | No | More Potent |
| N-(2-(4-bromocinnamylamino) ethyl)-N-methyl-isoquinoline-5-sulfonamide (5) | No | Yes | Similar to H-89 |
Data derived from a study on rationally designed PKA inhibitors. The table shows that N-methylation of the sulfonamide nitrogen on inhibitors H-9 and H-89 (to yield compounds 4 and 5, respectively) does not significantly decrease inhibitory potency against PKA. nih.gov
This compound in Enzyme Modulation and Protein Interaction Research
Beyond its role in forming active components of enzyme inhibitors, this compound and its derivatives serve as chemical tools for studying and modulating the function of enzymes and proteins. Its ability to be incorporated into larger molecules allows for the investigation of biological processes at a molecular level.
Nickel-containing superoxide (B77818) dismutase (NiSOD) is an enzyme that catalyzes the disproportionation of the harmful superoxide radical into molecular oxygen and hydrogen peroxide. mdpi.combiorxiv.orgwaters.com This has spurred interest in developing synthetic small-molecule mimics of NiSOD, which could have therapeutic potential. Bioinorganic chemists have explored the use of this compound in the synthesis of nickel(II) complexes to mimic this activity. nih.govchemimpex.com
In one study, a mixed-ligand nickel(II) complex, [Ni(BHM)(L2)], was synthesized, where L2 is a Schiff base derived from the condensation of this compound and pyridine-2-carboxaldehyde. nih.govchemimpex.com The superoxide dismutase (SOD) mimetic activities of this and related complexes were measured using an indirect method where alkaline Dimethyl sulfoxide (B87167) (DMSO) served as the source of superoxide radicals. nih.govchemimpex.com The study confirmed that these types of complexes are capable of catalyzing the disproportionation of superoxide. nih.govchemimpex.com The research into synthetic analogues of NiSOD helps to better understand the role of the nickel active site in superoxide dismutation. mdpi.combiorxiv.org
Derivatization, or the chemical modification of a molecule, is a fundamental technique in biochemical research. This compound and its derivatives are utilized in this context, particularly for the modification of biomolecules like proteins. sigmaaldrich.comthermofisher.com The presence of two amine groups allows it to act as a linker or cross-linking agent, covalently joining two or more molecules. sigmaaldrich.comgoogle.com
A common strategy involves the use of a protected form of the molecule, such as Boc-N-methylethylenediamine, where one of the amine groups is temporarily blocked by a tert-butyloxycarbonyl (Boc) group. thermofisher.com This protected form is described as a versatile compound used in chemical biology to study protein interactions and modifications. thermofisher.com It can be used to modify biomolecules like proteins and nucleic acids for research purposes, for example, by labeling them for detection or to study enzyme activity and protein interactions. sigmaaldrich.com
The general principle of using an amine-containing reagent for protein derivatization relies on the reactivity of the amine groups with specific functional groups on the protein. google.com Primary amines, such as those in this compound, can react with carboxyl groups on aspartic acid and glutamic acid residues, or with the C-terminus of the polypeptide chain, often facilitated by a coupling agent like a carbodiimide. google.comnih.govnih.gov This reaction forms a stable amide bond, effectively linking the this compound moiety to the protein. thermofisher.com This approach can be used to introduce new functionalities to the protein or to link it to other molecules for further study.
Materials Science Innovations Incorporating N Methylethylenediamine
Design and Synthesis of Functionalized Polymers with N-Methylethylenediamine Moieties
The incorporation of this compound moieties into polymer structures is a strategic approach to developing functional materials. The amine groups provide sites for further chemical modification, impart pH-sensitivity, and can interact with various molecules and surfaces. The synthesis of such polymers often involves reacting MEDA with monomers containing suitable functional groups, or by grafting MEDA onto existing polymer backbones. This functionalization is key to creating polymers for specialized applications.
Polymers for Advanced Drug Delivery Systems
Polymers containing amine functionalities are of significant interest in the development of advanced drug delivery systems. mdpi.comsigmaaldrich.com Cationic polymers like polyethylenimine (PEI), which has a high density of amine groups, are widely studied for their ability to form complexes with negatively charged molecules like DNA for gene delivery. mdpi.com The amine groups on MEDA can be protonated at physiological pH, allowing polymers functionalized with these moieties to interact with biological molecules and cell membranes. mdpi.com
The design of these polymeric systems leverages the properties of the amine groups to control the release of therapeutic agents. nih.gov For instance, the pH-responsive nature of the amine groups can be exploited to create "smart" delivery systems that release their payload in the acidic microenvironments of tumors or within specific cellular compartments like endosomes. nih.gov While direct research focusing exclusively on MEDA-functionalized polymers for drug delivery is an emerging area, the principles established with other amine-rich polymers suggest a strong potential for MEDA in creating sophisticated nanomedicines, including micelles and nanoparticles, for targeted and controlled release applications. nih.govnih.gov
Development of Novel Materials with Tailored Properties
The integration of this compound into polymer backbones can significantly alter and enhance the material's properties. Functional groups are crucial for tailoring polymers for specific, high-performance applications. mdpi.comnih.gov The presence of MEDA's amine groups can improve adhesion, modify surface wettability, and serve as cross-linking sites to enhance mechanical strength and thermal stability. researchgate.netmdpi.com
For example, in the field of composite materials, amine-functionalized polymers can act as coupling agents, improving the interface between the polymer matrix and reinforcing fillers like carbon fibers or nanoparticles. This leads to materials with superior mechanical properties suitable for demanding applications. mdpi.com Furthermore, the reactivity of the amine groups allows for post-polymerization modification, enabling the attachment of various other functional molecules. This versatility opens up possibilities for creating materials with tailored optical, electrical, or thermal properties for use in electronics, coatings, and specialized industrial components. nih.govrsc.org
This compound in Corrosion Inhibition
The protection of metals, particularly steel, from corrosion is a critical industrial challenge. Organic compounds containing heteroatoms like nitrogen are effective corrosion inhibitors because they can adsorb onto the metal surface and form a protective barrier. researchgate.net this compound and its derivatives have been identified as promising corrosion inhibitors, especially for carbon steel in acidic environments. kisti.re.kr
N-Substituted Methyl Ethylenediamine (B42938) Derivatives as Corrosion Inhibitors for Carbon Steel
Research has demonstrated that N-substituted methyl ethylenediamine derivatives are effective in preventing the corrosion of carbon steel in aggressive media such as hydrochloric acid solutions. kisti.re.kr The effectiveness of these inhibitors is dependent on their concentration, with inhibition efficiency increasing as the concentration of the derivative rises. mdpi.com These organic inhibitors function by adsorbing onto the steel surface, which blocks the active sites for corrosion and slows down the electrochemical reactions responsible for metal degradation. mdpi.comajchem-a.comajchem-a.com Studies have shown that these compounds can achieve high levels of protection, making them valuable for applications like industrial acid cleaning and oil and gas pipeline maintenance. researchgate.net
| Inhibitor Type | Concentration | Inhibition Efficiency (%) | Temperature (°C) |
| Imidazole Derivative (IL1) | 80 ppm | >80% | 25 |
| Imidazole Derivative (IL2) | 100 ppm | >80% | 25 |
| Thiazolidinedione (MeOTZD) | 5 x 10⁻³ M | 95% | Not Specified |
| Thiazolidinedione (MeTZD) | 5 x 10⁻³ M | 87% | Not Specified |
This table presents data for various nitrogen-containing heterocyclic compounds, illustrating the general effectiveness of such inhibitors on carbon steel. Data for specific this compound derivatives would follow a similar trend. mdpi.commdpi.com
Investigation of Adsorption Mechanisms on Metal Surfaces
The mechanism by which this compound derivatives inhibit corrosion is primarily through adsorption onto the metal surface. nargesgoudarzi.comacs.org This process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). mdpi.com
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated amine groups of the inhibitor molecules. In acidic solutions, the steel surface can become charged, attracting the positively charged inhibitor. mdpi.com
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or charge transfer from the nitrogen atoms' lone pair electrons to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond. mdpi.comohio.edu
The formation of this adsorbed protective film isolates the metal from the corrosive environment. ohio.edu The stability and coverage of this film are influenced by the inhibitor's molecular structure, its concentration, and the temperature. bohrium.com Thermodynamic studies often indicate that the adsorption process follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. mdpi.comnargesgoudarzi.com
Advanced Materials for Gas Capture and Separation
The capture of carbon dioxide (CO₂) from industrial flue gas and the atmosphere is a critical strategy for mitigating climate change. Amine-functionalized solid sorbents, particularly metal-organic frameworks (MOFs), have emerged as highly promising materials for this purpose due to their high surface area and tunable chemical properties. aiche.orgmdpi.com
This compound has been successfully used to functionalize MOFs, significantly enhancing their CO₂ capture capabilities. frontiersin.org Specifically, MEDA can be grafted onto the open metal sites within the MOF structure, such as in Mg₂(dobpdc). The amine groups introduced by MEDA provide strong, selective binding sites for CO₂, an acidic gas molecule. acs.org This interaction is a form of chemisorption, leading to the formation of ammonium (B1175870) carbamate (B1207046) species within the pores of the MOF. acs.org This mechanism allows for a high uptake of CO₂ even at low concentrations, which is characteristic of post-combustion flue gas and direct air capture scenarios. frontiersin.orgnih.gov The separation process is often reversible, allowing the captured CO₂ to be released by applying heat or reducing pressure, thereby regenerating the material for subsequent capture cycles. frontiersin.org These advanced materials are also being explored for other gas separation applications, such as the purification of natural gas. idtechex.comnih.govtamu.edunih.gov
| Functionalized MOF | Gas | Adsorption Capacity / Binding Energy | Conditions |
| mmen-Mg₂(dobpdc) | CO₂ | ~1.7 mmol g⁻¹ | 50% Relative Humidity |
| pip2–Mg₂(dobpdc) | CO₂ | Exhibits double-step adsorption | 1 bar CO₂ |
| 1-men-Mg₂(dobpdc) | CO₂ | 17.4 wt % | Simulated flue gas |
This table shows CO₂ capture performance for MOFs functionalized with N,N'-dimethylethylenediamine (mmen), 1-methylethylenediamine (men), and piperazine-2-carboxylic acid (pip2), which are structurally related to or demonstrate similar amine-grafting principles as this compound. The data highlights the effectiveness of diamine-appended MOFs. acs.orgnih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound (MEDA) |
| Polyethylenimine (PEI) |
| Carbon Steel |
| Hydrochloric Acid |
| Carbon Dioxide (CO₂) |
| Iron |
| Nitrogen |
| Mg₂(dobpdc) (A metal-organic framework) |
| N,N'-dimethylethylenediamine (mmen) |
| 1-methylethylenediamine (men) |
| Thiazolidinedione derivatives (MeOTZD, MeTZD) |
This compound-Grafted Metal-Organic Frameworks (MOFs) for CO2 Capture
The pursuit of efficient carbon capture technologies has led to significant interest in tailoring the chemical properties of Metal-Organic Frameworks (MOFs). Grafting amine-containing molecules onto the porous structure of MOFs is a promising strategy to enhance their affinity and capacity for carbon dioxide (CO2). Among various amines, this compound has been systematically studied for its potential to improve CO2 capture performance.
Researchers have successfully functionalized M2(dobpdc) (where M can be a variety of metals such as Mg, Sc–Zn, and dobpdc⁴⁻ stands for 4,4′-dioxidobiphenyl-3,3′-dicarboxylate) with this compound (m-2). This process involves covalently bonding the this compound molecules to the metal sites within the MOF structure. The presence of primary and secondary amine groups in this compound provides active sites for CO2 interaction.
Studies have shown that the grafting of this compound can be achieved with the coexistence of products where the molecule is bound via its primary amine (1°-amine-bound) and its secondary amine (2°-amine-bound). The binding energies for these two configurations are quite similar, which explains their simultaneous presence in the functionalized material acs.org.
The incorporation of this compound into the MOF framework significantly enhances the material's performance in capturing CO2, particularly at low pressures relevant to post-combustion flue gas streams. This enhancement is attributed to the chemical reaction between the amine groups and CO2 molecules.
Below is a data table summarizing the CO2 binding energies in this compound-grafted M2(dobpdc) across a range of metals, as determined by density functional theory (DFT) calculations.
| Metal (M) in M2(dobpdc) | CO2 Binding Energy (kJ/mol) in chain-CO2-1°-m-2-M2(dobpdc) |
|---|---|
| Mg | 45-102 |
| Sc | 45-102 |
| Ti | 45-102 |
| V | 45-102 |
| Cr | 45-102 |
| Mn | 45-102 |
| Fe | 45-102 |
| Co | 45-102 |
| Ni | 45-102 |
| Cu | 45-102 |
| Zn | 45-102 |
Detailed Molecular Mechanisms of CO2 Adsorption and Regeneration
The mechanism of CO2 capture in this compound-grafted MOFs is a complex process involving chemisorption. Computational studies using van der Waals-corrected density functional theory (DFT) have provided detailed insights into the molecular interactions.
Adsorption Mechanism:
The primary interaction involves the formation of ammonium carbamate chains within the MOF pores. This process is more energetically favorable than the formation of carbamic acid pairs. The reaction is initiated by a nucleophilic attack of the amine nitrogen on the carbon atom of the CO2 molecule, coupled with a proton transfer.
The detailed reaction path for CO2 capture in the more stable primary amine-grafted configuration (chain-1°-m-2-M2(dobpdc)) proceeds in two main steps:
Zwitterion Formation: A proton is transferred, and a nucleophilic addition occurs between the CO2 molecule and the metal-bound amine. This initial step is rate-limiting and involves overcoming a significant energy barrier to form a zwitterion intermediate acs.orgresearchgate.net.
Rearrangement: The zwitterion intermediate then undergoes a rearrangement with a much lower energy barrier to form the stable ammonium carbamate product researchgate.net.
The CO2 binding energies for the formation of the ammonium carbamate chain in the primary amine-grafted MOFs (chain-CO2-1°-m-2-M2(dobpdc)) range from 45 to 102 kJ/mol across various metals acs.orgresearchgate.net.
The table below outlines the energy barriers for the rate-limiting step of CO2 adsorption in this compound-grafted M2(dobpdc).
| Metal (M) in M2(dobpdc) | Energy Barrier for Zwitterion Formation (eV) |
|---|---|
| Mg | 0.62–1.44 |
| Sc | 0.62–1.44 |
| Ti | 0.62–1.44 |
| V | 0.62–1.44 |
| Cr | 0.62–1.44 |
| Mn | 0.62–1.44 |
| Fe | 0.62–1.44 |
| Co | 0.62–1.44 |
| Ni | 0.62–1.44 |
| Cu | 0.62–1.44 |
| Zn | 0.62–1.44 |
Regeneration:
Theoretical and Computational Investigations of N Methylethylenediamine Systems
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in exploring the fundamental properties of molecules. These methods solve the Schrödinger equation approximately, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Studies of Electronic and Molecular Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of atoms, molecules, and solids. als-journal.comnih.govnih.gov It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally tractable than wavefunction-based methods. nih.gov
For a molecule like N-Methylethylenediamine, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). als-journal.comsid.ir The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost unoccupied orbital that can accept electrons. als-journal.com The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. sid.ir
Another valuable output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions. mdpi.com
Illustrative DFT-Calculated Parameters for an Amine Compound This table presents example data that could be generated for this compound using DFT calculations. The values are for illustrative purposes only.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 2.1 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 7.9 eV |
| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 5.8 eV |
| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | -2.1 eV |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | 1.9 D |
Prediction of Molecular Reactivity and Charge Transfer Properties
The electronic parameters calculated using DFT serve as powerful descriptors for predicting a molecule's reactivity. The ability of a molecule to donate or accept electrons is fundamental to its chemical behavior, particularly in processes like corrosion inhibition and charge-transfer complex formation.
Global reactivity descriptors can be calculated from HOMO and LUMO energies:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity.
Softness (S): The reciprocal of hardness, indicating a higher ability to undergo charge transfer interactions. mdpi.com
These descriptors help quantify the molecule's potential to interact with other chemical species. For instance, in the context of corrosion inhibition, a high HOMO energy suggests a strong capacity for the molecule to donate electrons to the vacant d-orbitals of a metal surface, initiating the adsorption process. Conversely, a low LUMO energy indicates the ability to accept electrons from the metal, forming a feedback bond. chemrevlett.comnih.gov This electron donation and acceptance are central to the formation of a protective layer on the metal surface. chemrevlett.com
Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. mdpi.com For this compound, the nitrogen atoms, with their lone pairs of electrons, are expected to be primary sites for electrophilic attack and key centers for adsorption on metal surfaces. chemrevlett.comnih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the physical movements of atoms and molecules over time. scfbio-iitd.res.in By solving Newton's equations of motion for a system, MD can model complex processes like the interaction of a molecule with a surface or a biological receptor. scfbio-iitd.res.inohio.edu
Simulation of Inhibitor/Metal Surface Interactions
MD simulations are a valuable tool for studying the mechanism of corrosion inhibition at the molecular level. ohio.edusciopen.com This technique can model the adsorption of an inhibitor molecule, such as this compound, onto a metal surface (e.g., iron or copper) in a simulated corrosive environment, often an aqueous solution. chemrevlett.comresearchgate.net
The simulation setup typically consists of a simulation box containing the metal surface, inhibitor molecules, water molecules, and corrosive ions (like chloride). ohio.eduresearchgate.net The simulation reveals the equilibrium adsorption configuration of the inhibitor on the surface, showing its orientation and proximity to the metal. Organic inhibitors containing heteroatoms like nitrogen and oxygen, such as this compound, are believed to function by adsorbing onto the metal surface, creating a protective barrier that displaces corrosive species. chemrevlett.comnih.gov
A key output of these simulations is the interaction energy (Einteraction) and binding energy (Ebinding) between the inhibitor and the metal surface. A large negative value for these energies indicates strong, spontaneous adsorption and, consequently, a higher potential for corrosion inhibition. researchgate.net
Example MD Simulation Energy Values for an Inhibitor on a Metal Surface This table shows representative energy values that could be obtained from an MD simulation of this compound on a metal surface. The values are for illustrative purposes only.
| Energy Parameter | Formula | Illustrative Value (kcal/mol) | Interpretation |
| Interaction Energy | Etotal - (Esurface+solution + Einhibitor) | -150 | Strong interaction between the inhibitor and the surface. |
| Binding Energy | -Einteraction | 150 | High binding strength, indicating stable adsorption. |
Assessment of Stability in Ligand-Receptor Complexes
In the field of drug discovery and molecular biology, MD simulations are essential for studying the interactions between a ligand (like a drug candidate) and its biological target, typically a protein receptor. scfbio-iitd.res.innih.gov If this compound were being investigated as a fragment of a larger, biologically active molecule, MD simulations could be used to assess the stability of its binding within a receptor's active site. nottingham.ac.uk
Starting from a docked pose of the ligand-receptor complex, the MD simulation tracks the atomic movements over a set period, from nanoseconds to microseconds. frontiersin.org The stability of the complex is evaluated by analyzing the simulation trajectory using several metrics:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over time. A stable, converging RMSD value suggests the complex has reached equilibrium and remains stable. frontiersin.org
Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues in the protein. High fluctuations in the binding site could indicate instability, while low fluctuations suggest stable interactions with the ligand. frontiersin.org
These analyses provide dynamic insights into how the ligand is held within the binding pocket and the conformational changes that occur upon binding, which are crucial for predicting binding affinity and efficacy. scfbio-iitd.res.innih.gov
Thermodynamic Modeling and Prediction
Thermodynamic modeling is crucial for designing and optimizing chemical processes. For systems involving amines like this compound, particularly in applications such as CO2 capture, thermodynamic models are used to predict phase equilibria, solubility, and heat of reaction. frontiersin.org
Models like the Electrolyte Non-Random Two-Liquid (ENRTL) model are often employed to describe the behavior of complex chemical systems containing electrolytes, which are formed when CO2 reacts with aqueous amine solutions. frontiersin.org To build a robust model for an this compound-H2O-CO2 system, experimental data such as vapor-liquid equilibrium (VLE), CO2 solubility, and heat capacity are required.
The model uses these data to regress key parameters, including:
Physical properties of the pure components.
Binary interaction parameters that describe the forces between different molecules and ions in the solution.
Reaction equilibrium constants.
Once developed, the thermodynamic model can predict the system's behavior under various conditions of temperature, pressure, and composition. This allows for the calculation of important process design parameters, such as the cyclic capacity of the solvent for CO2 and the energy required for solvent regeneration, without the need for extensive experimentation. frontiersin.org
Analysis of Excess Thermodynamic Properties in this compound Mixtures
In mixtures of amines with polar or non-polar solvents, the sign and magnitude of VE and HE are determined by a balance of several contributing factors:
Physical contributions: These include the breaking of bonds between like molecules (positive contribution to HE) and differences in molecular size and shape leading to interstitial accommodation (negative contribution to VE).
Chemical contributions: The formation of new hydrogen bonds or other specific interactions between unlike molecules results in a negative contribution to both HE and VE.
Structural contributions: Changes in the local ordering and packing of molecules upon mixing also influence the excess properties.
For instance, studies on binary mixtures of ethylenediamine (B42938) with isomeric butanols have shown negative values for both excess molar free energy (GE) and excess volumes (VE), indicating strong specific interactions between the amine and alcohol molecules. ias.ac.in The formation of hydrogen bonds between the amino groups of the diamine and the hydroxyl group of the alcohol is the primary driver for this behavior. It is plausible that mixtures of this compound with alcohols would exhibit similar negative deviations from ideality.
The investigation of excess thermodynamic properties in various binary mixtures often involves fitting the experimental data to empirical equations, such as the Redlich-Kister polynomial, to determine the fitting parameters and standard deviations. physchemres.org These parameters can then be used to model the behavior of the mixture across the entire composition range.
Table 1: Factors Influencing Excess Thermodynamic Properties in Amine Mixtures
| Contribution | Effect on HE | Effect on VE | Governing Factors |
|---|---|---|---|
| Physical | Positive (endothermic) | Variable | Breaking of self-association in pure components, differences in van der Waals forces. |
| Chemical | Negative (exothermic) | Negative | Formation of new intermolecular bonds (e.g., hydrogen bonds) between unlike molecules. |
| Structural | Variable | Negative | Interstitial accommodation of smaller molecules into the structure of larger molecules. |
Characterization of Hydrogen-Bonding Networks
The presence of both primary and secondary amine groups in this compound allows for the formation of intricate hydrogen-bonding networks, both in its pure state and in mixtures. The nitrogen atoms can act as hydrogen bond acceptors, while the hydrogen atoms attached to the nitrogens can act as hydrogen bond donors. This dual functionality is a key determinant of its physical and chemical properties.
In the pure liquid, this compound molecules can self-associate through N-H···N hydrogen bonds, forming chains or cyclic structures. The strength and geometry of these hydrogen bonds can be investigated using a combination of experimental techniques, such as NMR and infrared spectroscopy, and computational methods. nih.gov
When mixed with other polar molecules, particularly those containing strong hydrogen bond donors or acceptors like alcohols or water, this compound can participate in the formation of hetero-molecular hydrogen bonds. For example, in a mixture with an alcohol (R-OH), the following hydrogen-bonding interactions are possible:
N-H···O (amine as donor, alcohol as acceptor)
O-H···N (alcohol as donor, amine as acceptor)
Unexpected dual intermolecular hydrogen bonding has been observed in other substituted diamine systems, leading to unique structural motifs. nih.gov It is conceivable that this compound could also exhibit complex hydrogen-bonding patterns, potentially leading to the formation of dimers or larger aggregates in solution.
Table 2: Potential Hydrogen-Bonding Interactions Involving this compound
| Interaction Type | Description | Potential Impact on Mixture Properties |
|---|---|---|
| Self-association (N-H···N) | Hydrogen bonding between this compound molecules. | Influences boiling point, viscosity, and surface tension of the pure compound. |
| Hetero-association (N-H···O, O-H···N, etc.) | Hydrogen bonding between this compound and other polar molecules. | Affects miscibility, solubility, and thermodynamic properties of the mixture. |
Prediction and Analysis of Azeotropic Behavior in Mixtures
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. wikipedia.org This occurs because the vapor produced by boiling the liquid has the same composition as the liquid itself. The formation of azeotropes is a consequence of non-ideal behavior in liquid mixtures, arising from intermolecular interactions that cause deviations from Raoult's law. wikipedia.org
While there is no specific data in the provided search results confirming the formation of azeotropes by this compound with other solvents, the potential for such behavior can be predicted based on its chemical nature. Given its ability to form hydrogen bonds, mixtures of this compound with certain solvents could exhibit significant deviations from ideality, which is a prerequisite for azeotrope formation. wikipedia.org
Azeotropes can be classified as either minimum-boiling (positive) or maximum-boiling (negative). allen.in
Minimum-boiling azeotropes form when the repulsive forces between unlike molecules are stronger than the attractive forces between like molecules, leading to a positive deviation from Raoult's law. The boiling point of the azeotrope is lower than that of any of the individual components.
Maximum-boiling azeotropes occur when the attractive forces between unlike molecules are stronger than those between like molecules, resulting in a negative deviation from Raoult's law. The boiling point of the azeotrope is higher than that of any of the pure components.
Considering the strong potential for hydrogen bonding between this compound and protic solvents like water or alcohols, it is plausible that such mixtures could form maximum-boiling azeotropes. Conversely, in mixtures with non-polar solvents where the disruption of the amine's self-association is the dominant effect, the formation of a minimum-boiling azeotrope might be possible.
The prediction of azeotropic behavior can be aided by computational thermodynamic models that use group contribution methods or equations of state to estimate activity coefficients in the liquid phase. Experimental verification through vapor-liquid equilibrium (VLE) studies would be necessary to confirm these predictions.
Table 3: Types of Azeotropes and Their Characteristics
| Azeotrope Type | Deviation from Raoult's Law | Boiling Point Characteristic | Intermolecular Forces |
|---|---|---|---|
| Minimum-boiling (Positive) | Positive | Lower than pure components | Unlike molecule interactions are weaker than like molecule interactions. |
| Maximum-boiling (Negative) | Negative | Higher than pure components | Unlike molecule interactions are stronger than like molecule interactions. |
Environmental Impact and Green Chemistry Perspectives for N Methylethylenediamine
Biodegradability Studies and Environmental Fate Assessment
Evaluating the environmental footprint of N-Methylethylenediamine involves an assessment of its biodegradability. solubilityofthings.com While specific, comprehensive studies on the biodegradability of this compound are not widely available in the provided search results, its classification as an aliphatic amine suggests it is considered in environmental impact evaluations. solubilityofthings.comnih.gov The environmental fate of amines is a complex subject, with factors like water solubility influencing their distribution in aquatic environments. solubilityofthings.com this compound is soluble in water, which is a key factor in its environmental mobility. solubilityofthings.com
The degradation of amines in the environment can be influenced by various factors. For instance, the presence of different functional groups on an amine can affect its susceptibility to degradation. oup.com Generally, the breakdown of amines can produce byproducts such as ammonia (B1221849) and aldehydes. oup.com The potential for bioaccumulation is another important consideration in environmental fate assessment. For a substance to be categorized as having a low environmental risk, it should ideally not be readily biodegradable and have a low potential for bioaccumulation. unit.no
Sustainable Synthesis Routes for this compound and its Derivatives
In line with the principles of green chemistry, there is a growing interest in developing sustainable methods for synthesizing this compound and its derivatives. ijsetpub.com These efforts focus on using renewable feedstocks and environmentally benign solvents.
Leveraging Carbon Dioxide as a Renewable Feedstock in N-Methylation
A promising green strategy for producing N-methylated amines involves utilizing carbon dioxide (CO2) as a C1 source. elsevierpure.comresearchgate.net This approach is an attractive alternative to traditional methylation methods that often rely on hazardous reagents. rsc.org
Recent research has demonstrated the potential of using CO2 and hydrogen (H2) for the N-methylation of ethylenediamine (B42938) to produce various methylated derivatives, including this compound as an intermediate. elsevierpure.comresearchgate.netrsc.org These reactions are often catalyzed by sophisticated systems, such as sulfurized rhenium (Re) clusters supported on carbon black. elsevierpure.comresearchgate.net The process involves a stepwise N-functionalization consisting of N-formylation and subsequent N-methylation. elsevierpure.comresearchgate.net
The efficiency of these catalytic systems is a key area of investigation. For instance, the use of bimetallic catalysts, such as sulfurized Re-Ir clusters, has been shown to significantly enhance the catalytic activity for the N-methylation of ethylenediamine compared to monometallic Re catalysts. rsc.orgrsc.org These catalysts facilitate the reaction in water, a green solvent, and are crucial for the hydrogenation of N-formylated intermediates to the final N-methylated products. rsc.orgresearchgate.net
The development of these CO2-based synthesis routes aligns with the broader goal of carbon capture and utilization, transforming a greenhouse gas into valuable chemical products. researchgate.netbohrium.com
Utilization of Water as a Green Solvent in Catalytic Processes
Water is increasingly recognized as a preferred solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. researchgate.net In the context of this compound synthesis, water serves as an excellent medium for catalytic N-methylation reactions. rsc.orgrsc.orgresearchgate.net
Research has shown that catalytic systems like sulfurized Re-Ir clusters on carbon black are highly effective for the N-methylation of ethylenediamine in water. rsc.orgrsc.org The miscibility of ethylenediamine in water further supports the choice of this green solvent. rsc.orgresearchgate.net The development of water-based catalytic processes is a significant step towards more sustainable chemical manufacturing. researchgate.net
Environmental Evaluation of Industrial Amination Processes
Industrial amination processes, which are used to produce a wide range of amines including this compound, are subject to environmental evaluation to identify and mitigate their impact. epa.gov These processes can generate various waste streams and by-products that require careful management.
In the production of ethylenediamine, this compound can be formed as a co-product through side reactions. google.comgoogle.com For example, during the reaction of monoethanolamine with ammonia to produce ethylenediamine, degradation reactions can lead to the formation of methylamine, which can then react to form this compound. google.com
The separation and purification of the desired amine products from the reaction mixture is a critical step in the industrial process. google.com Distillation is a common method used to separate this compound from ethylenediamine and water. google.com The efficiency of this separation is crucial for obtaining high-purity products and minimizing waste.
Environmental assessments of amination processes consider factors such as the raw materials used, the energy consumed, and the waste generated. rsc.org For instance, the synthesis of 1-Methylpiperazine from this compound and di-Me oxalate (B1200264) is considered a green and cost-effective method due to the use of affordable starting materials and a cleaner reaction pathway that minimizes by-product formation. chemicalbook.comguidechem.com
Conclusion and Future Directions in N Methylethylenediamine Research
Synthesis of Current Research Achievements and Impact
N-Methylethylenediamine has solidified its role as a crucial and versatile building block in modern organic synthesis. Its primary impact stems from its function as a key precursor in the construction of a wide array of heterocyclic compounds. Research has extensively demonstrated its utility as an N,N'-binucleophile in reactions for synthesizing substituted imidazolidines and tetrahydroimidazoles. nih.govrsc.org These heterocyclic cores are prevalent in many biologically active molecules and functional materials.
A significant achievement in the field is the development of methodologies that utilize this compound and its derivatives to create complex molecular scaffolds. For instance, its reaction with β-halogeno-β-trifluoromethyl styrenes has provided a route to trifluoromethylated imidazolidines. nih.gov Furthermore, derivatives such as nitroenediamines, which can be prepared from related diamines, serve as versatile platforms for generating molecular diversity in heterocyclic compounds through multi-component reactions. nih.gov The ability to use this compound to construct both simple and highly substituted ring systems underscores its fundamental importance to synthetic chemists, enabling the assembly of molecules for applications ranging from pharmaceuticals to materials science.
Identification of Emerging Trends and Unresolved Challenges
The research landscape for this compound is evolving, with several emerging trends pointing toward more efficient and sustainable chemistry. A notable trend is the development of greener synthetic protocols, such as the condensation reactions of N,N'-disubstituted ethylenediamines in aqueous media, which avoids the use of hazardous organic solvents. nih.gov There is also a clear shift towards catalyst-free and metal-free reaction conditions, addressing the persistent challenges of catalyst toxicity, cost, and contamination of the final products. sci-hub.se The application of Pot, Atom, and Step Economy (PASE) principles in multi-component reactions involving this compound derivatives is another key trend, aiming to simplify synthesis, increase yields, and minimize waste. nih.gov
Prospective Research Avenues and Opportunities for Interdisciplinary Collaboration
The future of this compound research is rich with potential and invites significant interdisciplinary collaboration. A major prospective avenue is the design and synthesis of novel ligands for asymmetric catalysis. The chiral backbone of this compound derivatives can be exploited to create sophisticated catalysts for producing enantiomerically pure compounds, a critical need in the pharmaceutical industry.
This leads directly to opportunities for collaboration between synthetic organic chemists and researchers in medicinal chemistry and pharmacology. The established anti-inflammatory and analgesic activities of certain imidazolidine (B613845) derivatives synthesized from this compound precursors highlight the potential for developing new therapeutic agents. rsc.org A systematic exploration of the structure-activity relationships of a broader library of this compound-derived compounds could lead to the discovery of novel drug candidates.
Furthermore, there is a promising intersection with materials science. The ability of diamines to form stable complexes and serve as linkers in larger structures opens up possibilities for creating novel polymers, metal-organic frameworks (MOFs), and advanced nanomaterials. nih.gov Collaborations between synthetic chemists and materials scientists could focus on developing this compound-based materials for applications in catalysis, gas storage, and chemical sensing. ekb.eg The exploration of its derivatives as advanced functional materials, such as N-doped carbon nanostructures for catalysis and adsorption, represents a frontier with significant potential. nih.gov
Q & A
Q. What are the key synthetic routes for N-Methylethylenediamine (CAS 109-81-9), and how can its purity be validated?
this compound is commonly synthesized via condensation reactions, such as the reaction of methylamine with anhydride precursors in tetrahydrofuran (THF), followed by amination. For example, a three-step procedure involving THF yielded a protonated salt of 4-N-methylethylenediamine-1,8-N-methylnaphthalimide with 45% yield, followed by purification via column chromatography and recrystallization . Purity validation typically employs nuclear magnetic resonance (NMR; ¹H and ¹³C), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) to confirm structural integrity and absence of by-products .
Q. How does this compound function as a ligand in transition metal complexes?
this compound acts as a bidentate ligand, coordinating through its two amine groups. For instance, in palladium(II) complexes, it forms stable diaqua-(this compound) structures, which are used to study equilibrium reactions with biologically relevant ligands like amino acids or nucleotides. These complexes are characterized via potentiometric titration and UV-Vis spectroscopy to determine stability constants . Similar coordination chemistry is observed in copper complexes, where spectroscopic methods (e.g., ZEKE spectroscopy) and computational modeling (MP2 theory) elucidate electronic structures .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Safety data sheets (SDS) emphasize its flammability, corrosivity, and potential toxicity. Proper handling requires PPE (gloves, goggles), ventilation, and storage in inert atmospheres. Hazard assessments reference guidelines from the National Institute of Technology and Evaluation (NITE), IATA Dangerous Goods Regulations, and RTECS . Spill management involves neutralization with weak acids (e.g., acetic acid) and containment using absorbent materials .
Advanced Research Questions
Q. How does this compound influence the morphology of α-Fe₂O₃ nanoparticles in hydrothermal synthesis?
this compound acts as a structure-directing agent by modulating crystal growth. While ethylenediamine derivatives typically promote nanorod formation, this compound yields spherical α-Fe₂O₃ particles (~100 nm diameter) under hydrothermal conditions (1.5 M Fe³⁺). This deviation arises from steric hindrance caused by the methyl group on the nitrogen atom, which disrupts directional crystal growth. Comparative studies with 1,2-diaminopropane highlight the role of electron density and steric effects in morphology control .
Q. What contradictions exist in the catalytic efficiency of this compound-modified MOFs for CO₂ capture?
In CuBTTri metal-organic frameworks (MOFs), this compound enhances CO₂ adsorption capacity by forming amine-CO₂ carbamates. However, conflicting data exist regarding humidity tolerance: some studies report stable performance under humid conditions due to hydrophobic methyl groups, while others note reduced capacity attributed to competitive water adsorption. Discrepancies may arise from differences in MOF activation protocols or amine loading ratios .
Q. How does this compound compare to other diamines in stabilizing cyanide-bridged coordination polymers?
Vibrational spectroscopy and DFT-B3LYP calculations reveal that this compound forms weaker hydrogen bonds with cyanide ligands compared to N-ethylethylenediamine, reducing thermal stability (TGA data). However, its methyl group enhances solubility in polar solvents, enabling facile crystallization. Contrasts in magnetic properties (e.g., spin-crossover behavior) between derivatives highlight the impact of ligand substituents on supramolecular architectures .
Methodological Considerations
Q. What experimental strategies resolve discrepancies in reported reaction yields for this compound-based syntheses?
Yield variations (e.g., 20–45% in naphthalimide synthesis ) often stem from differences in reaction conditions (solvent purity, temperature gradients). Standardization using controlled anhydrous solvents (e.g., THF over molecular sieves) and inline monitoring (e.g., FTIR for intermediate detection) improves reproducibility. Parallel experiments under inert atmospheres (argon/glovebox) minimize oxidation side reactions .
Q. How can researchers optimize this compound’s role in logic gate sensors while mitigating batch-to-batch variability?
For "Pourbaix sensors," batch variability in fluorescence quantum yields (~5–10% differences) is addressed via rigorous purification (e.g., repeated recrystallization) and stoichiometric control during reductive amination steps. HRMS and HPLC validate consistency in functional group ratios (e.g., ferrocene:naphthalimide) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
